9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid
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Overview
Description
9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound is part of the pyrazoloquinazoline family, which is known for its diverse applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid typically involves multi-component reactions. One common method includes the reaction of arylhydrazopyrazoles with aromatic aldehydes and cyclohexane-1,4-dione . The reaction is carried out in a solvent such as 1,4-dioxane with triethylamine as a base . The resulting product is then purified and characterized using analytical and spectral data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as Pim-1, which play a role in cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
- 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carbonitrile
Uniqueness
What sets 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid apart is its specific hydroxyl and carboxylic acid functional groups, which contribute to its unique biological activities and chemical reactivity . These functional groups enable it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
9-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c15-10-6-3-1-2-4-8(6)13-9-7(11(16)17)5-12-14(9)10/h5,12H,1-4H2,(H,16,17) |
InChI Key |
DQNFOWCJQDBFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C(=O)O |
Origin of Product |
United States |
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